molecular formula C12H15NO3 B2893551 4-(Cbz-amino)-2-butanone CAS No. 95484-17-6

4-(Cbz-amino)-2-butanone

Cat. No. B2893551
CAS RN: 95484-17-6
M. Wt: 221.256
InChI Key: QVWVVHRNMKYYBJ-UHFFFAOYSA-N
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Description

“4-(Cbz-amino)-2-butanone” is a compound that contains a benzyl carbamate (Cbz) group . The Cbz group is a common protecting group in organic synthesis, particularly for amines .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

Scientific Research Applications

Synthesis and Peptide Chemistry

  • Peptide and Peptidomimic Synthesis : 4-(Cbz-amino)-2-butanone derivatives like Cbz-N-protected β-amino acid are utilized in peptide and peptidomimic synthesis, demonstrating their utility in creating complex organic molecules (Bovy & Rico, 1993).

Nucleotide Synthesis

  • Oligonucleotide Synthesis : The compound has been used as a protecting group in the synthesis of oligodeoxyribonucleotides, indicating its role in the delicate process of nucleotide chain assembly (Ravikumar et al., 1996).

Chiral Chemistry

  • Chiral Chemistry Applications : The compound's derivatives are applied in the synthesis of chiral ortho esters of alpha-isocyano acids, crucial for maintaining stereospecificity in chemical reactions (Zhdanko & Nenajdenko, 2009).

Biochemical Studies

  • Biochemical Relevance : The compound's analogs have been studied for their interactions with enzymes and other biological molecules, indicating their potential in biochemical and pharmacological research (Silverman et al., 1986).

Material Science

  • Material Science Applications : Derivatives of this compound have been used in the synthesis of new materials with potential applications in diverse fields such as nonlinear optics and biodegradable polymers (Selvaraj et al., 2020).

  • Molecular Docking and Structural Studies : The compound and its derivatives are used in molecular docking and structural studies, contributing to understanding molecular interactions and the development of new drugs (Vanasundari et al., 2018).

properties

IUPAC Name

benzyl N-(3-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWVVHRNMKYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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